
ピロダビル
概要
説明
科学的研究の応用
In Vitro Efficacy
In laboratory studies, pirodavir has demonstrated the ability to inhibit 80% of rhinovirus strains at concentrations as low as 0.064 micrograms/ml . Additionally, it has been effective against 16 enterovirus strains with an EC80 of approximately 1.3 micrograms/ml . The compound's effectiveness is attributed to its interaction with viral capsid proteins, rendering susceptible viruses noninfectious .
Prophylactic Use
Pirodavir has been evaluated in several clinical trials for its prophylactic capabilities against rhinovirus infections:
- Intranasal Administration : In double-blind, controlled trials involving intranasal pirodavir (2 mg per dose), significant reductions in infection rates were observed. When administered six times daily, only 58% of treated subjects developed an infection compared to 100% in the placebo group (P = 0.015). Clinical colds developed in 8% of pirodavir-treated subjects versus 54% in the placebo group, indicating an efficacy rate of approximately 85% .
- Timing of Administration : Studies showed that initiating treatment within 10 minutes post-infection was critical for effectiveness. Delayed administration (24 hours after challenge) resulted in reduced virus shedding but no significant clinical benefits .
Therapeutic Use
Despite its promising prophylactic effects, pirodavir has faced challenges in therapeutic settings:
- Clinical trials indicated that while pirodavir showed antiviral effects against naturally occurring rhinovirus colds, it did not translate into clinical benefits when used therapeutically . The pharmacokinetics of pirodavir may limit its effectiveness in treating established infections due to rapid hydrolysis to inactive forms in vivo .
Comparative Efficacy with Other Antiviral Agents
Pirodavir has been compared with other antiviral agents such as pleconaril and vapendavir:
Agent | Target Viruses | Efficacy | Administration Route |
---|---|---|---|
Pirodavir | Rhinoviruses, Enteroviruses | Prophylactic efficacy shown; limited therapeutic success | Intranasal |
Pleconaril | Rhinoviruses | Effective against multiple strains | Oral |
Vapendavir | Rhinoviruses | Promising results in asthma patients | Oral |
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pirodavir:
- A study conducted by McKinlay et al., published in Antimicrobial Agents and Chemotherapy, highlighted pirodavir's broad-spectrum activity against human rhinovirus strains and enteroviruses in vitro, supporting its potential for further development as a therapeutic agent .
- Research presented at the International Conference on Antiviral Research indicated that while pirodavir inhibited enterovirus D68 replication modestly, further modifications to its structure could enhance efficacy against this virus .
作用機序
ピロダビルは、ウイルスカプシドタンパク質VP1に結合することによって抗ウイルス効果を発揮し、ウイルスが宿主細胞に付着して侵入する能力を阻害します . この結合はウイルスカプシドを安定化し、ウイルスの複製に必要な脱殻プロセスを阻害します。 この化合物の作用機序には、ウイルスの複製に不可欠な特定の分子標的や経路との相互作用が含まれます .
生化学分析
Biochemical Properties
Pirodavir interacts with the genome polyprotein of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) .
Cellular Effects
Pirodavir has been shown to have cytotoxic effects on cell cultures at relatively low doses . Modifications of Pirodavir’s central hydrocarbon chain can lead to the production of novel derivatives with low cytotoxicity .
Molecular Mechanism
Pirodavir’s mechanism of action involves targeting the genome polyprotein of specific strains of Poliovirus . It acts at a very early stage of the viral replication , which is crucial for its antiviral activity.
Temporal Effects in Laboratory Settings
It is known that Pirodavir acts at a very early stage of the viral replication , suggesting that its effects may be short-lived.
Transport and Distribution
It is known that adequate drug levels are difficult to achieve and persist in the nasal environment due to mucociliary transport and absorption .
準備方法
合成経路と反応条件: . 合成には、ニトロ化、還元、エステル化など、複数のステップが含まれ、制御された条件下で実施することで、所望の生成物を高純度で得ることができます。
工業生産方法: ピロダビルの工業生産には、大規模な反応器の使用と、一貫性と収量を維持するための反応条件の精密な制御が含まれます。 このプロセスには、反応を促進する溶媒と触媒、結晶化やクロマトグラフィーなどの精製ステップを使用した最終生成物の単離が含まれます .
化学反応の分析
反応の種類: ピロダビルは、次のようなさまざまな化学反応を起こします。
酸化: ピロダビルは、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、ピロダビルをその還元型に変換することができます。
置換: ピロダビルは、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換はピロダビルのさまざまな置換誘導体を生成する可能性があります .
4. 科学研究への応用
ピロダビルは、特にライノウイルスに対する抗ウイルス特性について、広く研究されてきました。 その応用には、次のようなものがあります。
化学: 抗ウイルス機構を研究し、新しい抗ウイルス剤を開発するためのモデル化合物として使用されます。
生物学: ウイルスの複製に対する影響や宿主細胞との相互作用について調査されています。
医学: 風邪やその他のウイルス感染症の潜在的な治療薬として検討されています。
類似化合物との比較
ピロダビルは、プレコナリルやバペンダビルなどの他の抗ウイルス化合物と比較されることがよくあります。 3つの化合物はすべてウイルスカプシドを標的としますが、ピロダビルは、ライノウイルスの複数の血清型に対する広域スペクトル活性においてユニークです . 類似の化合物には、次のようなものがあります。
プレコナリル: 作用機序が類似しているが、化学構造が異なる、別のカプシド結合抗ウイルス剤。
ピロダビルのユニークさは、幅広いライノウイルス血清型を阻害する能力にあり、さらなる開発と臨床使用のための有望な候補となっています .
生物活性
Pirodavir, also known as R77975, is a synthetic compound classified as a capsid-binding inhibitor with significant antiviral activity, particularly against picornaviruses, including human rhinoviruses (HRVs). Its mechanism involves binding to the viral capsid, thereby preventing the virus from attaching to host cells and inhibiting viral replication. This article delves into the biological activity of pirodavir, supported by data tables, case studies, and research findings.
Antiviral Efficacy
Pirodavir has demonstrated broad-spectrum antiviral activity against various strains of HRVs. In one study, it inhibited 80 out of 100 HRV strains at a concentration of 64 ng/ml. Additionally, it was effective against 16 enterovirus strains with a mean 80% inhibitory concentration (IC80) of 1,300 ng/ml .
Table 1: Summary of Pirodavir's Antiviral Activity
Virus Type | Number of Strains Tested | Concentration for 80% Inhibition (ng/ml) |
---|---|---|
Human Rhinovirus | 100 | 64 |
Enteroviruses | 16 | 1,300 |
Pharmacokinetics and Clinical Trials
Despite its potent in vitro activity, pirodavir exhibited poor pharmacokinetics in clinical settings. It was found to be ineffective when administered intranasally due to rapid hydrolysis to an inactive form in vivo. However, it showed promise in prophylactic applications, indicating that its effectiveness may be better suited for prevention rather than treatment .
Case Study: Intranasal Administration
In a controlled study evaluating the safety and efficacy of intranasal pirodavir in experimental models, researchers noted that while the compound had strong antiviral properties in vitro, the therapeutic effects were not replicated in vivo due to rapid degradation . This highlights the need for alternative delivery methods or formulations that enhance bioavailability.
Pirodavir functions primarily as a capsid-binding agent. By binding to the viral capsid, it prevents the conformational changes necessary for viral entry into host cells. This mode of action is critical for its antiviral efficacy against rhinoviruses and other related picornaviruses .
Structure-Activity Relationship (SAR)
Research into pirodavir analogs has led to the development of new compounds that maintain antiviral activity while improving pharmacokinetic profiles. For instance, modifications to the central hydrocarbon chain have resulted in novel derivatives with enhanced potency and reduced toxicity compared to pirodavir itself .
Comparative Studies
Recent studies have compared pirodavir with newer compounds designed based on its structure. For example, BTA39 and BTA188 are pyridazinyl oxime ether derivatives that have shown similar or superior inhibitory effects against HRV strains while demonstrating favorable safety profiles .
Table 2: Comparative Efficacy of Pirodavir and Its Derivatives
Compound | IC50 (nM) | IC90 (nM) | CC50 (nM) | Selectivity Index |
---|---|---|---|---|
Pirodavir | 2.3 | 2.3 | 7,465 | 3,249 |
BTA39 | 1.0 | 1.5 | 12,887 | 12,887 |
BTA188 | 0.8 | 11 | 4,706 | 588 |
特性
IUPAC Name |
ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOGFOPPOUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869699 | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124436-59-5 | |
Record name | Pirodavir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirodavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRODAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pirodavir?
A1: Pirodavir is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].
Q2: How does Pirodavir binding to the viral capsid inhibit viral replication?
A2: Pirodavir binding to the viral capsid interferes with several crucial steps in the viral replication cycle:
- Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, Pirodavir can directly block the virus's ability to attach to host cells [].
- Stabilization of Viral Capsid: Pirodavir binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].
Q3: What is the molecular formula and weight of Pirodavir?
A3: Unfortunately, the specific molecular formula and weight of Pirodavir are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for Pirodavir?
A4: The provided research papers do not include detailed spectroscopic data for Pirodavir.
Q5: How do structural modifications of Pirodavir affect its antiviral activity?
A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of Pirodavir can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in Pirodavir with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of Pirodavir's susceptibility to hydrolysis [].
Q6: What is known about the pharmacokinetic profile of Pirodavir?
A9: Pirodavir, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].
Q7: Is there evidence of resistance development to Pirodavir?
A7: Yes, resistance development is a concern with Pirodavir.
- Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to Pirodavir []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.
Q8: Are there other antiviral agents being explored as alternatives to Pirodavir?
A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:
- Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].
- Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].
- Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。